beta-p-Tolyl-1-piperidineethanol
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Overview
Description
Beta-p-Tolyl-1-piperidineethanol: is an organic compound with the molecular formula C14H21NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tolyl group (a benzene ring with a methyl group) attached to the piperidine ring via an ethanol linker.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-p-Tolyl-1-piperidineethanol typically involves the reaction of p-tolylmagnesium bromide with 1-piperidineethanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Beta-p-Tolyl-1-piperidineethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of p-tolyl-1-piperidineethanone.
Reduction: Formation of beta-p-Tolyl-1-piperidineethane.
Substitution: Formation of beta-p-Tolyl-1-piperidineethyl halides or amines.
Scientific Research Applications
Beta-p-Tolyl-1-piperidineethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of beta-p-Tolyl-1-piperidineethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Piperidineethanol: A simpler analog without the tolyl group.
2-(Piperidin-1-yl)ethanol: Another analog with a different substitution pattern on the piperidine ring
Uniqueness: Beta-p-Tolyl-1-piperidineethanol is unique due to the presence of the tolyl group, which can enhance its biological activity and specificity. The tolyl group can also influence the compound’s physicochemical properties, such as solubility and stability, making it a valuable compound for various applications .
Properties
CAS No. |
7550-23-4 |
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Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-(4-methylphenyl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C14H21NO/c1-12-5-7-13(8-6-12)14(11-16)15-9-3-2-4-10-15/h5-8,14,16H,2-4,9-11H2,1H3 |
InChI Key |
SQPDEISARUKWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)N2CCCCC2 |
Origin of Product |
United States |
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